Dicyclopropylmethanethiol

Description

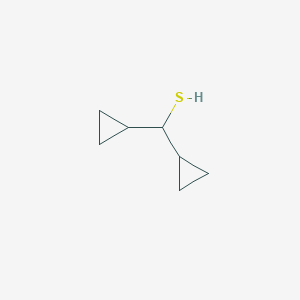

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12S |

|---|---|

Molecular Weight |

128.24 g/mol |

IUPAC Name |

dicyclopropylmethanethiol |

InChI |

InChI=1S/C7H12S/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2 |

InChI Key |

OHCIPSYWSSJOHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)S |

Origin of Product |

United States |

Synthetic Methodologies for Dicyclopropylmethanethiol

Established Routes to Thiol Compounds Incorporating Cyclopropyl (B3062369) Groups

Traditional methods for the synthesis of thiols can be adapted to incorporate the dicyclopropylmethyl scaffold. These routes typically involve the introduction of the thiol functionality through nucleophilic substitution or the reduction of a sulfur-containing precursor.

Thiolation Reactions via Alkyl Halides and Sulfur Nucleophiles

A primary and well-established method for the synthesis of thiols involves the reaction of an alkyl halide with a sulfur nucleophile. In the context of dicyclopropylmethanethiol, this would begin with the conversion of dicyclopropylmethanol (B83125), the logical precursor, into a suitable dicyclopropylmethyl halide, such as the bromide or chloride. This transformation can be achieved using standard halogenating agents.

Once the dicyclopropylmethyl halide is obtained, it can be reacted with a source of the hydrosulfide (B80085) anion (SH⁻). Common reagents for this purpose include sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur nucleophile displaces the halide, forming the desired carbon-sulfur bond.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Dicyclopropylmethyl bromide | Sodium hydrosulfide | This compound | Nucleophilic Substitution |

| Dicyclopropylmethanol | Thionyl chloride | Dicyclopropylmethyl chloride | Halogenation |

An alternative to the direct use of hydrosulfides, which can be challenging due to their reactivity and potential for side reactions, is the use of thiourea (B124793). In this two-step process, the alkyl halide first reacts with thiourea to form a stable isothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the final thiol. This method is often preferred for its milder conditions and higher yields.

Reductive Pathways to Generate the Thiol Functionality

Another classical approach to thiol synthesis is through the reduction of disulfides. For the synthesis of this compound, this would entail the initial preparation of bis(dicyclopropylmethyl) disulfide. This disulfide can be synthesized by reacting the corresponding dicyclopropylmethyl halide with sodium disulfide (Na₂S₂).

Once the disulfide is formed, it can be reduced to the corresponding thiol. A variety of reducing agents are effective for this transformation. Common laboratory-scale reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). These hydride reagents readily cleave the sulfur-sulfur bond, and upon acidic workup, yield two equivalents of the desired thiol.

| Precursor | Reducing Agent | Product |

| Bis(dicyclopropylmethyl) disulfide | Lithium aluminum hydride | This compound |

| Bis(dicyclopropylmethyl) disulfide | Sodium borohydride | This compound |

Advanced Synthetic Strategies for this compound Architectures

Modern synthetic chemistry offers more sophisticated methods that could be applied to the synthesis of this compound, potentially offering greater control and efficiency.

Exploiting Organometallic Reagents in Carbon-Sulfur Bond Formation

Organometallic reagents provide a powerful tool for the formation of carbon-sulfur bonds. A plausible strategy for the synthesis of this compound would involve the preparation of a dicyclopropylmethyl Grignard reagent. This can be achieved by reacting a dicyclopropylmethyl halide with magnesium metal in an ethereal solvent.

The resulting Grignard reagent, acting as a carbanion equivalent, can then be quenched with elemental sulfur (S₈). This reaction forms a magnesium thiolate intermediate, which upon subsequent acidic hydrolysis, yields the target thiol. This method offers a direct way to form the C-S bond with the carbon skeleton already assembled.

| Organometallic Reagent | Electrophile | Intermediate | Final Product |

| Dicyclopropylmethylmagnesium bromide | Elemental Sulfur (S₈) | Dicyclopropylmethylthiolate-MgBr | This compound |

Stereocontrolled Synthesis of this compound and Analogues

Should the central carbon of this compound be a stereocenter (by isotopic labeling or substitution on the cyclopropyl rings), stereocontrolled synthetic methods would be necessary to obtain enantiomerically pure products. While specific methods for this compound have not been reported, analogous stereoselective syntheses of other chiral thiols can provide a blueprint.

One potential approach involves the asymmetric ring-opening of a suitable cyclopropyl-containing precursor. For instance, a chiral Lewis acid could catalyze the ring-opening of a dicyclopropyl ketone with a thiol nucleophile, although this would lead to a different substitution pattern. A more direct, though hypothetical, route could involve the enantioselective reduction of a dicyclopropyl thioketone, if such a precursor could be synthesized. The development of stereocontrolled methods for this specific architecture remains an area for future research.

Sustainable and Efficient Synthetic Approaches

In line with the principles of green chemistry, developing sustainable and efficient syntheses is a key goal. For the preparation of this compound, several strategies could be employed to improve the environmental footprint of the synthesis.

One approach is the direct conversion of the precursor alcohol, dicyclopropylmethanol, to the thiol. This avoids the separate step of forming an alkyl halide. Reagents such as Lawesson's reagent have been used for the direct thionation of alcohols. Alternatively, catalytic methods involving the reaction of alcohols with hydrogen sulfide (B99878) over a solid catalyst could offer a more atom-economical and environmentally benign route, although this would require significant process development for this specific substrate.

The use of photocatalytic methods also presents a green alternative. For example, a photocatalytic radical addition of a thiol to a hypothetical dicyclopropyl-substituted alkene could be envisioned, although this would construct the molecule in a different manner. The development of such sustainable routes is crucial for the future of chemical synthesis.

| Starting Material | Reagent/Catalyst | Product | Green Chemistry Principle |

| Dicyclopropylmethanol | Lawesson's Reagent | This compound | Atom Economy, Reduced Steps |

| Dicyclopropylmethanol | H₂S / Solid Catalyst | This compound | Catalysis, Atom Economy |

Catalytic Systems for Thiol Synthesis

The direct conversion of alcohols to thiols is a pivotal transformation in organic chemistry. Catalytic systems are often employed to facilitate this conversion, typically by activating the alcohol's hydroxyl group to allow for nucleophilic substitution by a sulfur source, such as hydrogen sulfide (H₂S).

Detailed research findings indicate that the nature of the catalyst is crucial for both the activity and selectivity of the reaction. For the synthesis of thiols from alcohols and hydrogen sulfide, catalysts are broadly categorized based on their acid-base properties. researchgate.net

Acid-Base Catalysts : Studies on the thiolation of various alcohols, including methanol (B129727) and n-butanol, have shown that catalysts with paired surface sites—specifically weak Lewis acid sites and strong base sites—demonstrate low activity but high selectivity for thiol formation. Conversely, catalysts possessing strong acid sites exhibit high activity in converting the alcohol but tend to have lower selectivity towards the desired thiol product. researchgate.net

Transition Metal Oxide Catalysts : Transition metal oxides are also investigated for their catalytic activity in thiol synthesis. The mechanisms of reactions catalyzed by these materials are a subject of ongoing research, with a focus on understanding the role of substrate-catalyst complex formation in determining catalyst activity. researchgate.net

Transition-Metal-Based Systems : While many modern catalytic systems focus on the dehydrative coupling of alcohols with pre-formed thiols to create thioethers, the underlying principles of alcohol activation are relevant. chemrevlett.com Catalysts such as those based on zinc (ZnCl₂, ZnI₂) and indium (In(OTf)₃) have proven effective in activating benzylic alcohols for nucleophilic attack by sulfur compounds. chemrevlett.com These systems typically function by facilitating the formation of a carbocation or a highly reactive intermediate, which is then intercepted by the sulfur nucleophile. A similar approach could be envisioned for the reaction with H₂S or its salts.

A summary of relevant catalytic systems for the conversion of alcohols to sulfur-containing compounds is presented below.

| Catalyst System | Substrate Type | Sulfur Source | Key Findings |

| Acid-Base Catalysts | Aliphatic Alcohols | Hydrogen Sulfide | Selectivity for thiol is dependent on the balance of acid and base sites on the catalyst surface. researchgate.net |

| Zinc-based (ZnI₂, ZnCl₂) | Benzylic Alcohols | Thiols (for thioether) | Inexpensive and efficient for dehydrative coupling, demonstrating effective alcohol activation. chemrevlett.com |

| Indium-based (In(OTf)₃) | Benzylic Alcohols | Thiols (for thioether) | Highly efficient at very low catalyst loadings (0.1-0.2 mol%). chemrevlett.com |

| Molybdenum-based (MoO₂(acac)₂) | Alcohols | Thiols (for thioether) | Operates via an oxidation-addition-reductive elimination pathway. chemrevlett.com |

For the specific synthesis of this compound from dicyclopropylmethanol, a heterogeneous acid-base catalyst in the presence of hydrogen sulfide would represent a direct and atom-economical approach.

Continuous-Flow Synthesis Protocols for this compound

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, scalability, and process control over traditional batch methods. drreddys.commdpi.com The synthesis of this compound could be effectively translated into a continuous-flow process.

A proposed continuous-flow protocol would involve the reaction of dicyclopropylmethanol with a thiolating agent within a heated flow reactor. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing yield and minimizing byproduct formation. drreddys.com

Proposed Continuous-Flow Protocol:

A plausible continuous-flow synthesis could be designed based on an acid-catalyzed reaction between dicyclopropylmethanol and a sulfur source. One such approach is the use of a packed-bed reactor filled with a solid-supported acid catalyst, such as a sulfonic acid-functionalized resin (e.g., Amberlyst). This methodology has been successfully applied to the synthesis of other sulfur-containing cyclopropyl derivatives.

The process would proceed as follows:

A solution of dicyclopropylmethanol in a suitable solvent (e.g., tetrahydrofuran) is prepared.

A separate solution of a thiolating agent, such as thiourea in the presence of an acid, is prepared.

The two reactant streams are introduced into a T-mixer using precision pumps and then passed through a heated packed-bed reactor containing the solid acid catalyst.

Inside the reactor, the alcohol is activated by the acid catalyst, followed by nucleophilic attack by the sulfur reagent.

The output stream from the reactor, containing the intermediate, would then be directed into a second module for in-line hydrolysis (e.g., by introducing a stream of aqueous base) to yield the final this compound product.

Subsequent in-line purification, for instance, using a membrane-based liquid-liquid separator, could isolate the product from the reaction stream. flinders.edu.au

This multi-step continuous-flow approach minimizes the handling of intermediates and allows for a streamlined and automated synthesis process. mdpi.comflinders.edu.au

| Parameter | Proposed Value/Condition | Rationale |

| Reactant A | Solution of Dicyclopropylmethanol | Starting material providing the carbon skeleton. |

| Reactant B | Solution of Thiourea and Acid | Common and stable thiolating agent precursor. |

| Reactor Type | Packed-Bed Reactor | High surface area for heterogeneous catalysis, enabling easy catalyst separation. |

| Catalyst | Amberlyst-35 or similar sulfonic resin | Reusable solid acid catalyst, proven effective in related transformations. |

| Temperature | 60 - 120 °C | To provide sufficient activation energy for the reaction while minimizing degradation. |

| Flow Rate | 0.1 - 1.0 mL/min | To control residence time for optimal conversion. |

| Post-Reactor Step | In-line basic hydrolysis | To convert the intermediate isothiouronium salt to the final thiol. |

This protocol represents a modern, efficient, and scalable approach for the potential synthesis of this compound.

Reactivity and Mechanistic Studies of Dicyclopropylmethanethiol

Oxidation Chemistry of the Thiol Group in Dicyclopropylmethanethiol

The sulfur atom in this compound, being in its lowest oxidation state (-2), is susceptible to oxidation. The oxidation can proceed in a controlled manner to yield the disulfide or can be taken to higher oxidation states, such as sulfoxides and sulfones, with the use of stronger oxidizing agents.

The oxidation of this compound to its corresponding disulfide, bis(dicyclopropylmethyl) disulfide, is a common transformation for thiols. This process involves the formation of a sulfur-sulfur bond and can proceed through several mechanistic pathways, often dependent on the oxidant and reaction conditions.

One prevalent mechanism involves the formation of a thiolate anion, which is a more potent nucleophile than the neutral thiol. In the presence of a mild oxidizing agent, such as iodine (I₂) or hydrogen peroxide (H₂O₂), the reaction can be initiated by the deprotonation of the thiol. The resulting dicyclopropylmethanethiolate anion then acts as a nucleophile, attacking a suitable electrophilic sulfur species. For instance, with iodine, the thiolate can attack the I₂ molecule to form a sulfenyl iodide intermediate. This intermediate is then attacked by a second thiolate molecule in a nucleophilic substitution reaction to form the disulfide and release an iodide ion. jove.com

Alternatively, radical mechanisms can be operative, particularly under photochemical conditions or in the presence of radical initiators. In such cases, a hydrogen atom is abstracted from the thiol to generate a dicyclopropylmethylthiyl radical. Two of these radicals can then couple to form the disulfide.

2 (c-C₃H₅)₂CHSH + [O] → (c-C₃H₅)₂CHSSCH(c-C₃H₅)₂ + H₂O

Table 1: Hypothetical Comparison of Oxidizing Agents for the Dimerization of this compound

| Oxidizing Agent | Proposed Mechanism | Typical Reaction Conditions | Relative Rate |

| I₂/base | SN2-like attack of thiolate on sulfenyl iodide intermediate | Room temperature, alcoholic solvent | Fast |

| H₂O₂ | Formation of sulfenic acid intermediate followed by condensation | Aqueous or alcoholic solution, may require catalyst | Moderate |

| Air (O₂) | Radical mechanism, often metal-catalyzed | Prolonged exposure, may be slow without a catalyst | Slow |

| Dimethyl sulfoxide (B87167) (DMSO) | Acid-catalyzed oxidation | Elevated temperatures | Moderate |

Further oxidation of the sulfur atom in this compound can lead to the formation of dicyclopropylmethylsulfenic acid, dicyclopropylmethylsulfinic acid, and dicyclopropylmethylsulfonic acid, which are the precursors to sulfoxides and sulfones upon reaction with the parent sulfide (B99878). libretexts.org Stronger oxidizing agents are typically required for these transformations. For example, the oxidation of the corresponding sulfide, dicyclopropylmethyl sulfide, with one equivalent of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the dicyclopropylmethyl sulfoxide. The use of an excess of the oxidizing agent or a more potent one, like potassium permanganate, would lead to the formation of the dicyclopropylmethyl sulfone. libretexts.org

The mechanism of these oxidations generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The stability of the dicyclopropylmethyl group allows for these transformations to occur without significant side reactions involving this moiety under controlled conditions.

Nucleophilic Transformations of this compound

The thiol group of this compound can act as a potent nucleophile, especially in its deprotonated thiolate form. youtube.com This nucleophilicity allows it to participate in a variety of addition and substitution reactions.

This compound can undergo thiol-ene reactions, which are additions of the S-H bond across a carbon-carbon double bond. These reactions are often initiated by radicals and are known for their high efficiency and anti-Markovnikov regioselectivity. researchgate.netnih.gov In a typical radical-mediated thiol-ene reaction, a radical initiator abstracts the hydrogen atom from the thiol, generating a dicyclopropylmethylthiyl radical. This radical then adds to the less substituted carbon of the alkene, creating a carbon-centered radical intermediate. Subsequent hydrogen abstraction from another thiol molecule propagates the radical chain and yields the anti-Markovnikov addition product.

The regioselectivity of this reaction is primarily governed by the stability of the intermediate radical. The addition of the thiyl radical to the less sterically hindered end of the double bond is generally favored. researchgate.net

Base-catalyzed thiol-ene reactions, proceeding through a Michael addition mechanism, are also possible, particularly with electron-deficient alkenes. wikipedia.org In this case, the thiolate anion acts as the nucleophile.

Table 2: Predicted Regioselectivity in the Thiol-Ene Addition of this compound to Styrene

| Reaction Type | Initiator/Catalyst | Major Product | Minor Product | Predicted Ratio (Major:Minor) |

| Radical Addition | AIBN, UV light | 2-(Dicyclopropylmethylthio)-1-phenylethane | 1-(Dicyclopropylmethylthio)-1-phenylethane | >95:5 |

| Michael Addition | NaOEt | 2-(Dicyclopropylmethylthio)-1-phenylethane | 1-(Dicyclopropylmethylthio)-1-phenylethane | Dependent on substrate electronics |

The dicyclopropylmethanethiolate anion, generated by treating this compound with a base, is a strong nucleophile. It can readily participate in SN2 reactions with a variety of electrophiles, such as alkyl halides, to form thioethers. jove.comchemistrysteps.com The bulky nature of the dicyclopropylmethyl group might slightly hinder the reaction rate compared to less sterically demanding thiols, but the high nucleophilicity of the thiolate is expected to drive the reaction efficiently with primary and some secondary substrates.

The thiolate can also act as a nucleophile in ring-opening reactions of epoxides. The attack typically occurs at the less substituted carbon of the epoxide ring, following an SN2-type mechanism.

Influence of the Dicyclopropyl Moiety on Reaction Pathways

The dicyclopropylmethyl group is not merely a passive spectator in the reactions of this compound. It exerts notable electronic and steric effects that can influence reaction rates and mechanisms.

Electronically, the cyclopropyl (B3062369) group is known to stabilize an adjacent positive charge through conjugation with its "bent" orbitals. This effect is particularly pronounced in the dicyclopropylmethyl cation, which exhibits remarkable stability. answers.comreddit.com This stabilization could be relevant in reactions that proceed through carbocation-like transition states. For instance, in any potential SN1-type reaction involving a leaving group attached to the dicyclopropylmethyl carbon, the formation of the dicyclopropylmethyl cation would be highly favored.

Sterically, the two cyclopropyl rings and the methine hydrogen create a congested environment around the sulfur atom. This steric bulk can influence the accessibility of the sulfur atom to reagents. In nucleophilic substitution reactions where the thiol or thiolate is the nucleophile, the steric hindrance of the dicyclopropylmethyl group may disfavor reactions with sterically hindered electrophiles. Conversely, when the dicyclopropylmethyl group is part of the electrophile, the steric bulk would hinder the approach of nucleophiles.

This combination of electronic stabilization and steric hindrance makes the dicyclopropylmethyl group a unique substituent that can be exploited to control the reactivity and selectivity of the thiol group.

Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic effects originating from its dicyclopropylmethyl and thiol moieties. The cyclopropyl group is a three-membered ring with C-C-C bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This inherent angle strain, along with torsional strain from eclipsed C-H bonds, makes the cyclopropane (B1198618) ring energetically unstable and prone to ring-opening reactions ucl.ac.uk.

Two primary models, the Coulson-Moffit and the Walsh models, describe the bonding in cyclopropane. The Coulson-Moffit model proposes "bent bonds" where the C-C bonds are formed by the overlap of sp-hybridized orbitals with significant p-character outside the internuclear axis. The Walsh model describes the bonding in terms of sp²-hybridized carbons and a set of three molecular orbitals for the cyclopropane ring, one of which has π-like character. Both models account for the high electron density on the outside of the ring, which gives the cyclopropyl group some characteristics of a double bond wikipedia.org.

Electronic Effects:

Hyperconjugation: The cyclopropyl group acts as a strong electron donor through hyperconjugation. This effect can stabilize adjacent carbocations to a considerable degree, which is a key factor in the regioselectivity of ring-opening reactions under cationic conditions wikipedia.org. In the case of this compound, this electron-donating nature would influence reactions at the sulfur atom and the adjacent carbon.

Inductive Effects: The electronic properties of substituents on the cyclopropyl ring can further modulate its reactivity. Electron-withdrawing groups can increase the propensity for ring-opening, particularly in nucleophilic attack scenarios pharmacyfreak.com.

Steric Effects:

The two bulky cyclopropyl groups attached to the methanethiol (B179389) core create significant steric hindrance around the sulfur atom. This steric crowding can influence the accessibility of the thiol proton and the sulfur atom for reactions with other molecules. For instance, in metal-catalyzed reactions, the coordination of the sulfur atom to a metal center might be sterically hindered, affecting the catalytic efficiency.

The interplay of these steric and electronic effects dictates the preferred reaction pathways for this compound. For instance, while the electronic effects favor reactions that can be stabilized by the cyclopropyl groups, the steric hindrance might favor reactions with smaller reagents or those that proceed via less crowded transition states.

Ring-Opening Reactions of the Cyclopropyl Groups Under Specific Conditions

The high ring strain of the cyclopropyl groups in this compound makes them susceptible to ring-opening under various conditions, including acidic, thermal, and metal-catalyzed reactions. The presence of the thiol group can also play a role in these transformations, either by participating in the reaction or by directing the regioselectivity of the ring-opening.

Acid-Catalyzed Ring-Opening:

In the presence of strong acids, the cyclopropyl ring can be protonated, leading to the formation of a carbocation intermediate. This carbocation can then be attacked by a nucleophile, resulting in a ring-opened product. The stability of the resulting carbocation determines the regioselectivity of the ring-opening. Given the ability of the cyclopropyl group to stabilize a positive charge, ring-opening is expected to occur in a way that generates the most stable carbocationic intermediate pharmacyfreak.com. For this compound, this could lead to the formation of homoallylic or cyclobutyl derivatives.

Nucleophilic Ring-Opening:

Donor-acceptor cyclopropanes are particularly susceptible to nucleophilic ring-opening acs.orgrsc.org. While this compound itself is not a classic donor-acceptor cyclopropane, the thiol group can act as an internal nucleophile under certain conditions, or external nucleophiles can attack the cyclopropyl rings, especially if activated by a Lewis acid. For example, a chiral N,N'-dioxide-scandium(III) complex has been shown to catalyze the asymmetric ring-opening of cyclopropyl ketones with thiols, alcohols, and carboxylic acids researchgate.net.

A summary of representative conditions for the ring-opening of cyclopropane derivatives with various nucleophiles is presented in the table below.

| Catalyst/Reagent | Nucleophile | Substrate Type | Product Type | Reference |

| Cu(OTf)₂ | Cyclic ketals and thiol ketals | Donor-acceptor cyclopropanes | Functionalized alkylene glycol diethers and dithiol diethers | rsc.org |

| Chiral N,N'-dioxide-scandium(III) complex | Thiols, Alcohols, Carboxylic Acids | Cyclopropyl ketones | Sulfides, Ethers, Esters | researchgate.net |

| MgI₂ | Chalcogenyl chlorides and bromides | Cyclopropane dicarboxylates | 1,3-halochalcogenated products | acs.org |

Exploration of Radical-Mediated Reactions

The thiol group in this compound can readily participate in radical reactions. The S-H bond is relatively weak and can be homolytically cleaved to form a thiyl radical (RS•). These thiyl radicals are versatile intermediates in organic synthesis.

Thiyl Radical Formation and Subsequent Reactions:

Upon generation, the thiyl radical derived from this compound can undergo several reaction pathways:

Addition to Unsaturated Bonds: Thiyl radicals can add to alkenes and alkynes in a process known as the thiol-ene or thiol-yne reaction. This is a highly efficient and atom-economical method for forming C-S bonds nih.govthieme-connect.de.

Hydrogen Atom Abstraction: The thiyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction.

Intramolecular Reactions: The thiyl radical could potentially react intramolecularly with one of the cyclopropyl rings. However, a more likely scenario involves the formation of a carbon-centered radical on the dicyclopropylmethyl framework, which could then induce ring-opening of a cyclopropyl group.

Radical-Mediated Ring-Opening:

The cyclopropylcarbinyl radical is known to undergo a very rapid ring-opening to the but-3-enyl radical ucl.ac.uk. If a radical were to be generated on the carbon atom bearing the thiol group or on one of the cyclopropyl rings, a similar ring-opening cascade could be initiated. For instance, the addition of an external radical to one of the cyclopropyl rings would form a cyclopropyl-substituted carbon radical. This intermediate can then undergo ring-opening to generate a more stable alkyl radical, which can then participate in further reactions beilstein-journals.orgnih.gov.

The table below summarizes different methods for initiating radical ring-opening reactions of cyclopropane derivatives.

| Initiator/Mediator | Radical Source | Reaction Type | Product Type | Reference |

| Mn(OAc)₃ | Malonate radical | Oxidative radical ring-opening and cyclization | Dihydronaphthalene derivatives | beilstein-journals.orgnih.gov |

| Diphenyl diselenide / Heat | Phenylseleno radical | Radical ring-opening and cyclization | Selenylated cyclic compounds | beilstein-journals.org |

| Iridium photoredox catalyst | Alkyl radical from oxidative quenching | Radical ring-opening and cyclization | Fused ring systems | beilstein-journals.org |

Catalytic Reactivity and Metal-Mediated Transformations

The thiol group of this compound can interact with various transition metals, leading to a range of catalytic and metal-mediated transformations. Thiols are known to coordinate to metal centers, and this interaction can activate either the thiol or the metal catalyst for subsequent reactions nih.govmdpi.com.

Metal-Catalyzed Hydrothiolation:

While often initiated by radicals, the hydrothiolation of unsaturated compounds can also be catalyzed by transition metals. Depending on the metal and ligands used, either Markovnikov or anti-Markovnikov addition products can be obtained with high selectivity thieme-connect.de. The steric bulk of the this compound would likely play a significant role in the stereochemical outcome of such reactions.

Metal-Mediated C-S Bond Activation:

Transition metals can mediate the cleavage of C-S bonds, a process relevant to hydrodesulfurization. Although less common for aliphatic thiols compared to aryl thiols, under harsh conditions or with appropriate catalysts, the C-S bond in this compound could be cleaved.

Metal-Catalyzed Ring-Opening:

Transition metals are also known to catalyze the ring-opening of cyclopropanes. For example, nickel complexes have been shown to mediate the C-C bond activation of cyclopropyl ketones chemrxiv.org. It is plausible that a metal complex could coordinate to the sulfur atom of this compound and facilitate the ring-opening of one of the cyclopropyl groups, potentially leading to the formation of organometallic intermediates that can be trapped by other reagents.

The table below provides examples of metal-catalyzed transformations involving cyclopropanes or thiols.

| Metal Catalyst | Substrate | Reaction Type | Product | Reference |

| Nickel(I) complex with terpyridine ligand | Cyclopropyl ketones | C-C activation / difunctionalization | γ-alkenyl and aryl silyl (B83357) enol ethers | chemrxiv.org |

| Ruthenium pincer complex | Alcohols (with thiol as co-catalyst) | Dehydrogenation | Aldehydes/Ketones and H₂ | nih.gov |

| Ru(bpz)₃(PF₆)₂ | Alkenes and Thiols | Photoredox-catalyzed thiol-ene reaction | Thioethers (anti-Markovnikov) | organic-chemistry.org |

Advanced Analytical Characterization of Dicyclopropylmethanethiol

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) offers precise mass measurements, enabling the determination of the elemental composition of a molecule and aiding in its structural identification. For a novel or complex compound like Dicyclopropylmethanethiol, various ionization techniques and mass analyzers are employed to gain a complete picture of its mass spectrometric behavior.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would typically involve the protonation of the thiol group to form the [M+H]⁺ ion. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the confirmation of the molecular weight with a high degree of accuracy.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 129.0889 |

| [M+Na]⁺ | 151.0708 |

Note: This table represents predicted m/z values based on the chemical formula of this compound (C₇H₁₄S). Actual experimental values may vary slightly.

Given the likely volatile nature of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for its analysis. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer. Electron ionization (EI) is the most common ionization method used in GC-MS, which involves bombarding the molecule with high-energy electrons, leading to fragmentation.

Table 2: Illustrative GC-MS Fragmentation Data for Dicyclopropyl Carbinol

| m/z | Relative Intensity (%) | Possible Fragment |

| 112 | 5 | [M]⁺ |

| 94 | 20 | [M - H₂O]⁺ |

| 81 | 100 | [C₆H₉]⁺ |

| 67 | 85 | [C₅H₇]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

Source: NIST WebBook, for the analogous compound dicyclopropyl carbinol. This data is presented for illustrative purposes.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an exceptionally powerful technique that offers unparalleled mass resolution and accuracy. This allows for the unambiguous determination of a molecule's elemental composition from its exact mass measurement. For this compound (C₇H₁₄S), FT-ICR MS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This high level of confidence in the elemental composition is crucial for the definitive identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.

Due to the lack of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts based on its structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| -SH | ~1.0 - 2.0 | t | 1H |

| -CH-S- | ~2.5 - 3.0 | m | 1H |

| Cyclopropyl-CH | ~0.8 - 1.2 | m | 2H |

| Cyclopropyl-CH₂ | ~0.2 - 0.6 | m | 8H |

Note: These are estimated values. Actual chemical shifts and multiplicities may vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| -CH-S- | ~40 - 50 |

| Cyclopropyl-CH | ~10 - 20 |

| Cyclopropyl-CH₂ | ~5 - 15 |

Note: These are estimated values and are subject to variation.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the methine proton of the dicyclopropylmethyl group and the adjacent cyclopropyl (B3062369) methine protons. Correlations would also be observed between the geminal and vicinal protons within the cyclopropyl rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and their directly attached carbons. This technique would definitively assign which protons are attached to which carbon atoms in the this compound molecule. For instance, it would link the proton signals of the cyclopropyl rings to their corresponding carbon signals.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the identification of functional groups and for gaining insights into the conformational landscape of a molecule. For this compound, these techniques are instrumental in confirming the presence of the key thiol and cyclopropyl moieties.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the vibrational modes that induce a change in the dipole moment. In the case of this compound, the most characteristic absorption would be that of the S-H stretching vibration, which is typically observed in the region of 2550-2600 cm⁻¹. This peak is often weak and can sometimes be broadened. The C-S stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in the polarizability of the molecule, offers complementary information to IR spectroscopy. The S-H stretching vibration in the Raman spectrum is also expected in the 2550-2600 cm⁻¹ range and can sometimes be more readily observed than in the IR spectrum. The C-S stretch is also an active Raman band. The symmetric breathing vibration of the cyclopropyl rings is often a strong and characteristic Raman band, providing clear evidence for their presence.

To illustrate the expected vibrational frequencies for the dicyclopropyl moiety, theoretical calculations for a related molecule, dicyclopropyl ketone, can be considered. Density Functional Theory (DFT) calculations provide a reasonable approximation of the vibrational modes.

Table 1: Predicted Vibrational Frequencies for the Dicyclopropyl Moiety (based on Dicyclopropyl Ketone)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Cyclopropyl C-H Stretch | ~3100 - 3000 |

| Carbonyl C=O Stretch | ~1700 |

| Cyclopropyl Ring Deformation | ~1250 |

Note: These are predicted frequencies for dicyclopropyl ketone and serve as an approximation for the dicyclopropylmethyl group in this compound. The thiol group will introduce its own characteristic vibrations.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for the separation of moderately nonpolar compounds.

Mobile Phase: A gradient elution with a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be suitable. The gradient would be optimized to ensure good resolution of this compound from any impurities.

Detection: As this compound lacks a strong chromophore, direct UV detection might not be highly sensitive. However, derivatization with a UV-active or fluorescent tag could be employed for enhanced detection. Alternatively, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used.

Table 2: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (low sensitivity) or LC-MS |

This method would allow for the quantification of this compound and the identification of any non-volatile impurities.

Given the likely volatility of this compound, Gas Chromatography (GC) is a highly suitable technique for its analysis. The use of specialized, sulfur-selective detectors is crucial for the sensitive and selective detection of thiols in complex matrices.

Column: A capillary column with a nonpolar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent), would provide good separation based on boiling point.

Injector and Detector Temperatures: The injector and detector temperatures would be optimized to ensure efficient vaporization without thermal degradation.

Specialized Detectors:

Sulfur Chemiluminescence Detector (SCD): This detector is highly selective for sulfur-containing compounds and provides an equimolar response, meaning the signal is directly proportional to the number of sulfur atoms in the molecule. This makes it ideal for the quantification of this compound.

Flame Photometric Detector (FPD): The FPD is another sulfur-selective detector, though it is generally less sensitive and has a non-linear response compared to the SCD. It operates by detecting the emission of light from sulfur compounds in a hydrogen-rich flame.

Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for both separation and structural identification. The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns, including the loss of the thiol group and fragmentation of the cyclopropyl rings.

Table 3: Typical GC Parameters for Thiol Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min) to 250 °C at 10 °C/min |

| Detector | Sulfur Chemiluminescence Detector (SCD) |

The use of these specialized detectors in GC provides a robust and sensitive method for the purity assessment and trace analysis of this compound.

X-ray Crystallography for Solid-State Structure of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging due to its likely liquid state at room temperature and potential for disorder, the formation of solid derivatives opens the door to crystallographic analysis.

The thiol group provides a convenient handle for the synthesis of crystalline derivatives, such as:

Metal Thiolates: Reaction with metal salts (e.g., silver, mercury, or copper salts) can lead to the formation of stable, crystalline metal-thiolate complexes.

Disulfides: Oxidation of the thiol can produce the corresponding disulfide, which may have a higher propensity to crystallize.

Thioesters: Reaction with acyl chlorides or anhydrides can yield crystalline thioester derivatives.

Once suitable crystals are obtained, X-ray diffraction analysis can provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry of the dicyclopropylmethyl and thiol groups.

Conformation: The exact conformation of the molecule in the solid state, including the relative orientation of the two cyclopropyl rings and the conformation around the C-S bond.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing information about intermolecular forces such as hydrogen bonding (if applicable in the derivative) and van der Waals interactions.

Table 4: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

Note: This is hypothetical data to illustrate the type of information obtained from an X-ray crystal structure analysis.

The structural information gleaned from X-ray crystallography of a derivative would provide an unambiguous confirmation of the molecular structure of this compound and offer valuable insights into its stereochemistry and conformational preferences.

Synthesis and Reactivity of Dicyclopropylmethanethiol Derivatives and Analogues

Systematic Synthesis of Substituted Dicyclopropylmethanethiol Compounds

No published methods for the systematic synthesis of substituted this compound compounds were found.

Preparation and Transformations of this compound Sulfides and Sulfones

There is no specific literature detailing the preparation and subsequent chemical transformations of this compound sulfides and sulfones.

Incorporation of this compound Moieties into Complex Organic Scaffolds

No studies documenting the incorporation of this compound units into larger, complex organic molecules have been reported.

Stereochemical Aspects in the Synthesis and Reactivity of Derivatives

The stereochemical considerations for the synthesis and reactions of this compound derivatives have not been investigated or reported in the scientific literature.

Applications of Dicyclopropylmethanethiol in Contemporary Organic Synthesis

Utilization as a Synthetic Synthon and Building Block

In principle, dicyclopropylmethanethiol could serve as a versatile synthon, providing a dicyclopropylmethylthio- moiety to a target molecule. Synthons are idealized fragments of a molecule used in retrosynthetic analysis. The corresponding synthetic equivalent for a dicyclopropylmethylthio- synthon would be this compound itself or its corresponding thiolate.

The introduction of the dicyclopropylmethyl group could be of interest in medicinal chemistry and materials science due to the unique properties conferred by cyclopropyl (B3062369) rings. These properties can include metabolic stability, conformational rigidity, and altered lipophilicity.

Table 1: Potential Synthetic Equivalents Derived from this compound

| Synthon | Synthetic Equivalent | Potential Reaction Type |

|---|---|---|

| (c-C₃H₅)₂CH-S⁻ | This compound + Base | Nucleophilic substitution, Michael addition |

Role in Carbon-Carbon Bond Formation Strategies

Thiols and their derivatives can participate in various carbon-carbon bond-forming reactions. One hypothetical application for this compound could be in the context of the Corey-Seebach reaction. This would involve the formation of a dithioacetal from an aldehyde, followed by deprotonation to form a nucleophilic acyl anion equivalent.

However, the steric bulk of the two cyclopropyl groups might hinder both the formation of the dithioacetal and the subsequent reactions of the lithiated intermediate.

Application in Protection and Deprotection Methodologies

Thiols are commonly used as protecting groups for carbonyl compounds through the formation of thioacetals. wikipedia.org

Formation and Cleavage of Thioacetals

This compound could theoretically react with aldehydes and ketones in the presence of a Lewis or Brønsted acid catalyst to form the corresponding dithioacetal. wikipedia.org These thioacetals are generally stable to a wide range of reaction conditions, making them effective protecting groups.

Cleavage of the thioacetal to regenerate the carbonyl group is typically achieved using methods that are effective for other thioacetals, such as oxidation or treatment with mercury(II) salts.

Table 2: Hypothetical Thioacetal Protection using this compound

| Carbonyl Compound | Protecting Reagent | Protected Form | Deprotection Conditions (General) |

|---|---|---|---|

| Aldehyde (R-CHO) | This compound | R-CH(S-CH(c-C₃H₅)₂)₂ | HgCl₂/CaCO₃, H₂O/CH₃CN; or Oxidative cleavage |

Chemoselective and Regioselective Protective Group Chemistry

The bulky nature of the dicyclopropylmethyl group might impart a degree of chemoselectivity in the protection of carbonyl compounds. For instance, it might selectively protect less sterically hindered aldehydes in the presence of ketones. However, this remains a theoretical consideration without experimental validation.

Precursor for the Synthesis of Advanced Organic Materials and Functional Molecules

Thiols are valuable precursors for a variety of functional materials. The dicyclopropylmethyl group could be incorporated into polymers or self-assembled monolayers to tailor their physical and chemical properties. For example, the lipophilic and rigid nature of the cyclopropyl groups could influence the packing and surface properties of such materials.

Development of Chiral Auxiliaries and Ligands Based on this compound

If this compound could be resolved into its enantiomers or synthesized in an enantiomerically pure form, it could serve as a precursor for chiral auxiliaries or ligands for asymmetric catalysis. scbt.commdpi.com The sulfur atom could coordinate to a metal center, and the chiral dicyclopropylmethyl group could create a chiral environment to induce stereoselectivity in a variety of reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.